REACTION_CXSMILES
|
C[O:2][CH:3]=[CH:4][CH:5]([O:8][CH3:9])[O:6][CH3:7].[Br:10]Br>CCOCC>[Br:10][CH:4]([CH:5]([O:8][CH3:9])[O:6][CH3:7])[CH:3]=[O:2]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC=CC(OC)OC
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring to a mixture of 25 g of sodium bicarbonate and 80 ml of 75% v/v dioxane at 0°-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo at 25° C
|
Type
|
ADDITION
|
Details
|
the colorless liquid residue is added dropwise
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with 200 ml and 150 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue distilled through a Vigreux head
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C=O)C(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |